molecular formula C8H10ClNO B13482127 1-(6-Chloropyridin-3-yl)propan-2-ol

1-(6-Chloropyridin-3-yl)propan-2-ol

Cat. No.: B13482127
M. Wt: 171.62 g/mol
InChI Key: BHFPYMGADZHMKX-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a propanol group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine with propanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of propanol replaces the chlorine atom on the pyridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Chloropyridin-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

    2-(6-Chloropyridin-3-yl)propan-2-ol: Similar structure but with the hydroxyl group at a different position.

    6-Chloropyridin-2-ol: Lacks the propanol group, affecting its reactivity and applications.

    6-Chloro-2-pyridone: Contains a carbonyl group instead of a hydroxyl group

Uniqueness: 1-(6-Chloropyridin-3-yl)propan-2-ol is unique due to the specific positioning of the chlorine and propanol groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H10ClNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5-6,11H,4H2,1H3

InChI Key

BHFPYMGADZHMKX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=C(C=C1)Cl)O

Origin of Product

United States

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